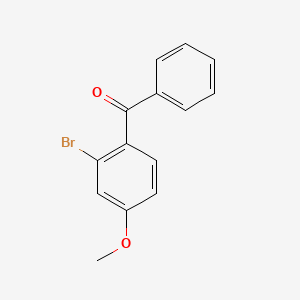

2-Bromo-4-methoxy benzophenone

描述

Contextualization of 2-Bromo-4-methoxybenzophenone within Halogenated and Alkoxy-Substituted Benzophenone (B1666685) Chemistry

2-Bromo-4-methoxybenzophenone is a prime example of a disubstituted benzophenone, featuring both a halogen (bromine) and an alkoxy (methoxy) group. Its formal IUPAC name is (2-bromophenyl)-(4-methoxyphenyl)methanone clearsynth.com. The presence and positioning of these two distinct functional groups place it at the intersection of two important subclasses: halogenated and alkoxy-substituted benzophenones.

The bromine atom, located at the 2-position of one phenyl ring, significantly influences the compound's reactivity. Halogen atoms, being electron-withdrawing, can enhance the electrophilicity of the molecule . This makes the bromine atom a useful handle for various synthetic transformations, particularly in cross-coupling reactions that are fundamental to constructing more complex molecular architectures .

Conversely, the methoxy (B1213986) group at the 4'-position of the second phenyl ring is an electron-donating group. This group impacts the electronic properties and solubility of the compound . The synthesis of 2-Bromo-4-methoxybenzophenone can be achieved through methods like the Friedel-Crafts acylation, for instance, by reacting m-bromoanisole with benzoyl chloride prepchem.com.

Below is a table summarizing the key properties of 2-Bromo-4-methoxybenzophenone.

Table 1: Chemical Properties of 2-Bromo-4-methoxybenzophenone

| Property | Value |

|---|---|

| CAS Number | 59142-63-1 clearsynth.commolcore.combldpharm.com |

| Molecular Formula | C₁₄H₁₁BrO₂ molcore.comnih.gov |

| Molecular Weight | 291.14 g/mol molcore.com |

| IUPAC Name | (2-bromophenyl)-(4-methoxyphenyl)methanone clearsynth.com |

| Melting Point | 83-84 °C prepchem.com |

Significance of Benzophenone Derivatives in Contemporary Organic and Materials Science Research

Benzophenone derivatives, including halogenated and alkoxy-substituted variants, are of considerable importance in modern chemical research. Their utility spans from being crucial intermediates in the synthesis of complex molecules to forming the basis of advanced materials .

In the realm of organic synthesis , these compounds serve as versatile building blocks. The functional groups on the benzophenone scaffold allow for a multitude of chemical reactions. For example, the halogen atom in compounds like 4-Bromo-4'-methoxybenzophenone can be readily displaced or used in metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to form new carbon-carbon bonds, a cornerstone of pharmaceutical and agrochemical synthesis . They are considered key intermediates in the production of various pharmaceutical agents, including those with anti-inflammatory and anticancer properties .

In materials science , the unique photochemical and physical properties of benzophenone derivatives are exploited. The benzophenone core is a well-known photosensitizer, and its derivatives are used in UV-curing applications for polymers and coatings . The specific substituents can modify the absorption wavelength and photochemical reactivity. Furthermore, the rigid structure of the benzophenone framework makes these compounds suitable for creating novel polymers and other advanced materials with tailored thermal and mechanical properties smolecule.com. Research has indicated their potential in developing functional materials that can self-assemble into specific structures smolecule.com.

The table below provides a summary of research applications for various benzophenone derivatives, illustrating their broad impact.

Table 2: Research Applications of Substituted Benzophenone Derivatives

| Derivative Class | Field of Application | Specific Use |

|---|---|---|

| Halogenated Benzophenones | Organic Synthesis | Intermediates for cross-coupling reactions |

| Halogenated Benzophenones | Pharmaceuticals | Precursors for anti-inflammatory and anticancer agents |

| Alkoxy-Substituted Benzophenones | Materials Science | Development of polymers and coatings |

| General Benzophenone Derivatives | Photochemistry | Photosensitizers in UV-driven reactions |

Structure

3D Structure

属性

分子式 |

C14H11BrO2 |

|---|---|

分子量 |

291.14 g/mol |

IUPAC 名称 |

(2-bromo-4-methoxyphenyl)-phenylmethanone |

InChI |

InChI=1S/C14H11BrO2/c1-17-11-7-8-12(13(15)9-11)14(16)10-5-3-2-4-6-10/h2-9H,1H3 |

InChI 键 |

YRSMISMMWHKCAL-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)Br |

产品来源 |

United States |

Synthetic Methodologies and Strategies for 2 Bromo 4 Methoxy Benzophenone

Established Synthetic Routes to Substituted Benzophenones

The construction of the diaryl ketone core of 2-Bromo-4-methoxybenzophenone can be achieved through several classical and modern synthetic reactions. The choice of method often depends on the availability of starting materials, desired yield, and functional group tolerance.

Friedel-Crafts Acylation Approaches and Adaptations

The Friedel-Crafts acylation is a fundamental and widely used method for forming aryl ketones. iitk.ac.invedantu.com This electrophilic aromatic substitution typically involves the reaction of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). iitk.ac.inprepchem.com

For the synthesis of 2-Bromo-4-methoxybenzophenone, a plausible Friedel-Crafts route involves the acylation of m-bromoanisole with benzoyl chloride. prepchem.com In this approach, the methoxy (B1213986) group of m-bromoanisole is an activating, ortho-, para-directing group, while the bromine atom is a deactivating, ortho-, para-director. The directing effects of the methoxy group are dominant, guiding the incoming benzoyl group. However, steric hindrance from the adjacent bromine atom can influence the regioselectivity, making the formation of other isomers possible.

An alternative, and more direct, pathway is the acylation of anisole (B1667542) with 2-bromobenzoyl chloride. The methoxy group of anisole strongly directs the acylation to the para position, which would yield 4-methoxy-2'-bromobenzophenone. To achieve the target 2-Bromo-4-methoxybenzophenone, one would need to start with an appropriately substituted anisole. For instance, the Friedel-Crafts acylation of 3-bromoanisole (B1666278) with benzoyl chloride is a documented method for producing 2-bromo-4-methoxybenzophenone. prepchem.com

Challenges in Friedel-Crafts acylations include the potential for the Lewis acid catalyst to complex with the carbonyl oxygen of the product, necessitating stoichiometric amounts of the catalyst. vedantu.com Furthermore, highly activated rings can undergo multiple acylations, while strongly deactivated rings may fail to react. clockss.org Modern adaptations sometimes utilize milder catalysts or alternative reaction conditions to improve yields and selectivity. google.com

Table 1: Comparison of Friedel-Crafts Acylation Strategies

| Reactant 1 | Reactant 2 | Catalyst | Potential Product(s) | Key Considerations |

| m-Bromoanisole | Benzoyl Chloride | AlCl₃ | 2-Bromo-4-methoxybenzophenone | Directing group effects, potential for isomeric byproducts. prepchem.com |

| Anisole | 2-Bromobenzoyl Chloride | AlCl₃ | 4-Methoxy-2'-bromobenzophenone | Strong para-directing effect of the methoxy group. |

| Bromobenzene | 4-Methoxybenzoyl Chloride | AlCl₃ | 4-Bromo-4'-methoxybenzophenone | Lower reactivity of bromobenzene. |

Organometallic Reaction Pathways (e.g., Grignard Reactions) for Diaryl Ketone Formation

Grignard reactions provide a powerful alternative for C-C bond formation. mnstate.edu The synthesis of a diaryl ketone using this method typically involves the reaction of a Grignard reagent (R-MgX) with an aromatic aldehyde, followed by oxidation of the resulting secondary alcohol. oregonstate.edu

To synthesize 2-Bromo-4-methoxybenzophenone, one could theoretically react phenylmagnesium bromide with 2-bromo-4-methoxybenzaldehyde (B1338418). The initial reaction would yield (2-bromo-4-methoxyphenyl)(phenyl)methanol. Subsequent oxidation of this secondary alcohol using an oxidizing agent like pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂) would produce the target ketone.

Conversely, the Grignard reagent could be prepared from a brominated precursor. For example, forming a Grignard reagent from 2-bromo-4-methylanisole (B1265754) would create a nucleophile that could then react with benzaldehyde. cymitquimica.com It is crucial to manage reaction conditions carefully to prevent side reactions, such as the Wurtz coupling of the Grignard reagent. The Grignard reagent is also a strong base and will react with any acidic protons in the substrate or solvent. cerritos.edu

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck) for Aryl-Aryl Bond Formation

Modern synthetic chemistry has increasingly turned to palladium-catalyzed cross-coupling reactions for the efficient and selective construction of C-C bonds. While the Heck reaction is typically used for forming carbon-carbon bonds at sp²-hybridized carbons, and the Suzuki reaction couples organoboron compounds with organohalides, adaptations of these methods, particularly carbonylative couplings, are highly relevant for benzophenone (B1666685) synthesis. nih.govorganic-chemistry.org

A carbonylative Suzuki coupling, for instance, could involve the reaction of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst and a source of carbon monoxide (CO). This introduces the ketone functionality directly. For 2-Bromo-4-methoxybenzophenone, this could entail reacting 2-bromo-4-methoxyphenylboronic acid with a phenyl halide or phenyl triflate, or conversely, reacting (4-methoxyphenyl)boronic acid with a 2-bromophenyl halide, under a CO atmosphere.

Recent advancements have introduced safer and more convenient CO sources, such as chloroform (B151607) (CHCl₃), which can generate CO in situ. nih.govorganic-chemistry.org These palladium-catalyzed methods often exhibit high functional group tolerance and provide good to excellent yields, representing a significant improvement over classical methods by avoiding harsh Lewis acids and offering greater modularity. nih.govorganic-chemistry.orgmit.eduacs.orgmdpi.com

Precursor Synthesis and Intermediate Functionalization

The success of the aforementioned synthetic routes is contingent upon the availability and purity of key precursors. The synthesis of specifically substituted aromatic aldehydes and anisoles is therefore a critical preliminary step.

Preparation of Key Brominated Aromatic Aldehyde and Anisole Precursors

The synthesis of precursors like 2-bromo-4-methoxybenzaldehyde or 2-bromo-4-methylanisole is a vital prerequisite. cymitquimica.comsigmaaldrich.com For example, 2-bromo-4-methylanisole can be prepared from p-cresol (B1678582) by first brominating it to get 2-bromo-p-cresol, followed by methylation of the hydroxyl group. lookchem.com The IUPAC name for this compound is 2-bromo-1-methoxy-4-methylbenzene. Another related precursor is 2-bromo-4-methoxy-1-methyl-benzene. chemicalbook.com

The synthesis of substituted benzaldehydes can be accomplished through various methods, including the formylation of a corresponding Grignard or organolithium reagent, or the oxidation of a primary alcohol. The specific placement of the bromo and methoxy groups on the aromatic ring is achieved through selective functionalization techniques.

Selective Bromination Techniques in Aromatic Systems

The regioselective introduction of a bromine atom onto an aromatic ring is governed by the directing effects of the substituents already present. The methoxy group (-OCH₃) is a strongly activating, ortho-, para-director due to its electron-donating resonance effect.

To achieve the desired substitution pattern for a precursor like 2-bromo-4-methylanisole (also known as 3-bromo-4-methoxytoluene), one would start with 4-methylanisole (B47524) (p-methylanisole). cymitquimica.comlookchem.com The methoxy group would direct the incoming electrophile (Br+) to the positions ortho to it (positions 2 and 6). Since position 4 is blocked by the methyl group, bromination will occur at position 2 (or 6, which is equivalent).

Various brominating agents can be employed to achieve this transformation. While molecular bromine (Br₂) in the presence of a Lewis acid is a classic choice, milder and more selective reagents are often preferred to avoid over-bromination or side reactions. N-Bromosuccinimide (NBS) is a popular reagent for this purpose, and its reactivity can be tuned by the choice of solvent. mdma.ch For instance, using NBS in acetonitrile (B52724) has been shown to be effective for the nuclear bromination of methoxy-substituted aromatic compounds, often favoring ionic processes over radical side-chain bromination. mdma.ch Other systems, such as ammonium (B1175870) bromide (NH₄Br) with an oxidant like hydrogen peroxide (H₂O₂) or Oxone®, provide eco-friendly and highly regioselective methods for brominating activated aromatic rings like anisoles. sciencemadness.orgmdma.chresearchgate.net

Table 2: Selective Bromination Methods for Anisole Derivatives

| Substrate | Brominating Agent | Solvent | Key Outcome |

| Methoxybenzenes | N-Bromosuccinimide (NBS) | Acetonitrile (CH₃CN) | Efficient and regiospecific nuclear bromination, suppressing side-chain reactions. mdma.ch |

| Anilines and Anisoles | NH₄Br / H₂O₂ | Acetic Acid (CH₃COOH) | Highly para-selective monobromination. sciencemadness.orgmdma.ch |

| Activated Aromatics | NH₄Br / Oxone® | Acetonitrile / Water | Selective monobromination with in situ generation of bromine. researchgate.net |

Introduction of Methoxy Functionality in Aromatic Rings

One of the most direct methods involves starting with an aromatic precursor that already contains the methoxy group. In the context of 2-bromo-4-methoxybenzophenone, a common starting material is 3-bromoanisole (or m-bromoanisole). This compound provides both the bromine and methoxy substituents in the required positions on one of the aromatic rings. The synthesis then proceeds via a Friedel-Crafts acylation reaction with benzoyl chloride, where the methoxy group, as an activating ortho-, para-director, helps to guide the incoming acyl group to the desired position. prepchem.com

An alternative strategy involves the methylation of a corresponding hydroxylated benzophenone, such as 2-bromo-4-hydroxybenzophenone. This approach is analogous to the Williamson ether synthesis. The reaction typically involves deprotonating the hydroxyl group with a suitable base to form a more nucleophilic phenoxide ion, which then reacts with a methylating agent like dimethyl sulfate (B86663) or methyl iodide. google.com A phase transfer catalyst may be employed to facilitate the reaction between the aqueous and organic phases, particularly in industrial-scale production. google.com This method is advantageous when the corresponding hydroxybenzophenone is more readily accessible than the methoxylated precursor.

Optimization of Reaction Conditions for Enhanced Yields and Purity

Achieving high yields and purity in the synthesis of 2-bromo-4-methoxybenzophenone is contingent upon the careful optimization of several reaction parameters, particularly for the commonly used Friedel-Crafts acylation. Key factors that are manipulated include the choice of catalyst, solvent, temperature, and reactant stoichiometry.

Catalyst Selection and Stoichiometry: The Friedel-Crafts reaction necessitates a Lewis acid catalyst to activate the acylating agent (e.g., benzoyl chloride). vedantu.comiitk.ac.in Aluminum chloride (AlCl₃) is a traditional and effective catalyst for this transformation. vedantu.comprepchem.com However, other Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be used, sometimes offering advantages in terms of cost or moderation of reactivity. researchgate.net The molar ratio of the catalyst to the reactants is crucial; typically, a stoichiometric amount or a slight excess of the Lewis acid is required because it complexes with both the acyl chloride and the resulting ketone product. vedantu.com

Solvent and Temperature: The choice of solvent can influence reaction rate and product distribution. Common solvents for Friedel-Crafts acylation include non-polar, aprotic solvents like dichloromethane (B109758) (CH₂Cl₂), carbon disulfide (CS₂), or nitrobenzene. For some benzophenone syntheses, hexane (B92381) has also been utilized. prepchem.com The reaction temperature must be carefully controlled. While higher temperatures can increase the reaction rate, they can also lead to the formation of undesired side products. Often, the reaction is initiated at a low temperature (e.g., 0-5 °C) during the addition of the catalyst and then allowed to proceed at room temperature or with gentle heating.

Purity and Work-up: Post-reaction purification is essential for obtaining a high-purity product. The work-up procedure typically involves hydrolyzing the reaction mixture with a dilute acid solution to decompose the catalyst-product complex. prepchem.com The crude product is then extracted into an organic solvent. Purification techniques such as recrystallization (often using solvents like ethanol) or column chromatography are employed to remove unreacted starting materials and byproducts.

The following table summarizes typical conditions and findings for optimizing the synthesis of substituted benzophenones, which are applicable to 2-bromo-4-methoxybenzophenone.

| Parameter | Condition/Reagent | Effect on Yield and Purity | Reference(s) |

| Catalyst | Anhydrous AlCl₃ | Effective, but requires stoichiometric amounts; can complex with product. | vedantu.comprepchem.com |

| FeCl₃, ZnCl₂ | Moderately active catalysts, can give acceptable yields at higher temperatures. | researchgate.net | |

| Solvent | Dichloromethane (CH₂Cl₂) | Common inert solvent for the reaction. | |

| Hexane | Used in some preparations, followed by decanting from the viscous product-catalyst residue. | prepchem.com | |

| Temperature | 0-5 °C (initial) | Controlled addition of catalyst at low temperature minimizes side reactions. | |

| Room Temperature to Reflux | Reaction is often run at room temperature or heated to ensure completion. | prepchem.comguidechem.com | |

| Reactant Ratio | Anisole (1.25 eq) | A slight excess of the more reactive aromatic compound can improve conversion. | |

| Purification | Recrystallization (Ethanol) | Effective method for removing impurities and obtaining crystalline product. |

Reactivity and Reaction Mechanisms of 2 Bromo 4 Methoxy Benzophenone

Nucleophilic Substitution Reactions at the Bromine Center

The carbon-bromine bond in 2-Bromo-4-methoxybenzophenone is a key site for nucleophilic substitution reactions, allowing for the introduction of a variety of functional groups. These transformations are pivotal for the synthesis of more complex molecular architectures.

Amination Reactions

The replacement of the bromine atom with an amino group can be achieved through several established methodologies, most notably through transition metal-catalyzed cross-coupling reactions.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful tool for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.orgjk-sci.com While specific studies on 2-Bromo-4-methoxybenzophenone are not extensively detailed in the literature, the general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the aminated product and regenerate the catalyst. wikipedia.orglibretexts.org A variety of primary and secondary amines can be used as coupling partners.

| Catalyst System | Amine | Base | Solvent | General Conditions |

| Pd(OAc)₂ / Ligand | Primary or Secondary Amine | Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) | Anhydrous, inert solvent (e.g., Toluene (B28343), Dioxane) | Elevated temperatures |

| Preformed Pd-catalyst | Primary or Secondary Amine | Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) | Anhydrous, inert solvent (e.g., Toluene, Dioxane) | Elevated temperatures |

Ullmann Condensation: A classical method for forming C-N bonds, the Ullmann condensation typically employs a copper catalyst at high temperatures. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of an aryl halide with an amine in the presence of a copper source and a base. Modern variations of this reaction may utilize ligands to facilitate the transformation under milder conditions.

| Catalyst | Amine | Base | Solvent | General Conditions |

| Copper(I) salt (e.g., CuI) | Primary or Secondary Amine | Base (e.g., K₂CO₃) | Polar aprotic solvent (e.g., DMF, DMSO) | High temperatures |

| Copper powder | Primary or Secondary Amine | Base (e.g., K₂CO₃) | Polar aprotic solvent (e.g., DMF, DMSO) | High temperatures |

Thiolation Reactions

The introduction of a sulfur-containing moiety in place of the bromine atom can be accomplished through nucleophilic aromatic substitution with a thiol. This reaction leads to the formation of an aryl thioether. The reaction is typically carried out in the presence of a base, which deprotonates the thiol to form a more nucleophilic thiolate anion.

| Thiol | Base | Solvent | General Conditions |

| Aliphatic or Aromatic Thiol | Base (e.g., K₂CO₃, NaH) | Polar aprotic solvent (e.g., DMF, DMSO) | Room temperature to elevated temperatures |

Other Heteroatom Substitutions

Beyond nitrogen and sulfur, other heteroatoms can be introduced at the bromine-bearing carbon. For instance, the Ullmann condensation can also be utilized to form carbon-oxygen bonds, leading to the synthesis of diaryl ethers by reacting the aryl bromide with a phenol (B47542) in the presence of a copper catalyst. wikipedia.org

Carbonyl Group Reactivity

The ketone functionality in 2-Bromo-4-methoxybenzophenone is a site for nucleophilic addition and reduction reactions. The transformation of the carbonyl group into a secondary alcohol is a common and synthetically useful pathway.

Reduction Pathways to Secondary Alcohols

The reduction of the benzophenone (B1666685) core to a secondary alcohol, (2-bromophenyl)(4-methoxyphenyl)methanol, can be achieved using various reducing agents.

Hydride Reductants:

Sodium Borohydride (B1222165) (NaBH₄): This is a relatively mild and selective reducing agent that is commonly used for the reduction of ketones and aldehydes. masterorganicchemistry.comchemguide.co.ukyoutube.com The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol. The mechanism involves the transfer of a hydride ion from the borohydride to the electrophilic carbonyl carbon. masterorganicchemistry.comyoutube.com

Lithium Aluminum Hydride (LiAlH₄): A much more powerful reducing agent than sodium borohydride, LiAlH₄ can reduce a wider range of carbonyl-containing functional groups. organic-chemistry.orgyoutube.com Due to its high reactivity, it must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran. It is important to note that LiAlH₄ can also potentially reduce the aryl bromide, although this is generally a less favorable reaction.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst to reduce the carbonyl group. researchgate.net Common catalysts include palladium, platinum, and nickel. While effective for carbonyl reduction, this method may also lead to the reduction of the aryl bromide (hydrodebromination), depending on the catalyst and reaction conditions chosen.

| Reducing Agent / Method | Solvent | General Conditions | Product |

| Sodium Borohydride (NaBH₄) | Protic solvent (e.g., Methanol, Ethanol) | Typically at or below room temperature | (2-bromophenyl)(4-methoxyphenyl)methanol |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous aprotic solvent (e.g., Diethyl ether, THF) | Typically at or below room temperature, followed by aqueous workup | (2-bromophenyl)(4-methoxyphenyl)methanol |

| Catalytic Hydrogenation (H₂/Catalyst) | Various organic solvents | Varies with catalyst and pressure | (2-bromophenyl)(4-methoxyphenyl)methanol (potential for hydrodebromination) |

Oxidation Pathways to Carboxylic Acid Derivatives

The structure of 2-bromo-4-methoxybenzophenone does not possess a benzylic carbon atom that can be readily oxidized to a carboxylic acid. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid, are typically used to convert alkyl groups attached to an aromatic ring into carboxylic acids. youtube.commasterorganicchemistry.comlibretexts.org For instance, toluene is oxidized to benzoic acid under these conditions. masterorganicchemistry.com

However, in the absence of a benzylic position, the aromatic rings themselves are generally resistant to oxidation under standard conditions. More forcing conditions could lead to the degradation of the aromatic rings. It is conceivable that a related precursor molecule, such as 2-bromo-4-methoxy-benzylbenzene, could be oxidized at the benzylic carbon to form a carboxylic acid derivative. This process would involve the attack of the oxidizing agent on the benzylic C-H bonds. masterorganicchemistry.com

Alternatively, oxidative cleavage of one of the phenyl rings could theoretically produce a carboxylic acid derivative, but this would require harsh conditions and would likely result in a complex mixture of products. organic-chemistry.org Therefore, direct oxidation of 2-bromo-4-methoxybenzophenone to a simple carboxylic acid derivative is not a straightforward or common transformation.

Electrophilic Aromatic Substitution Reactions on the Phenyl Rings

The two phenyl rings of 2-bromo-4-methoxybenzophenone exhibit different reactivities and regioselectivities in electrophilic aromatic substitution (EAS) reactions due to the influence of their respective substituents. youtube.comlibretexts.org The directing effects of these substituents determine the position of incoming electrophiles.

Ring A (the 2-bromo-4-methoxyphenyl ring): This ring contains a bromine atom and a methoxy (B1213986) group.

Methoxy group (-OCH3): This is a strongly activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. libretexts.org

Bromo group (-Br): This is a deactivating group but is also an ortho, para-director. libretexts.org

Benzoyl group (-COPh): The carbonyl group is a deactivating group and a meta-director.

Ring B (the phenyl ring of the benzoyl group): This ring is unsubstituted.

The combined effects of these substituents on Ring A will dictate the regioselectivity of electrophilic substitution. The powerful activating and directing effect of the methoxy group will dominate. Therefore, incoming electrophiles will preferentially substitute at the positions ortho and para to the methoxy group. The position para to the methoxy group is already occupied by the bromine atom. The two ortho positions are C3 and C5. The C5 position is sterically less hindered.

On Ring B, which is part of the deactivating benzoyl group, electrophilic substitution will be slower than on an unsubstituted benzene (B151609) ring. The carbonyl group will direct incoming electrophiles to the meta positions.

The following table summarizes the directing effects of the substituents on the two aromatic rings of 2-bromo-4-methoxybenzophenone.

| Ring | Substituent | Position | Activating/Deactivating | Directing Effect |

| A | -OCH3 | 4 | Activating | ortho, para |

| A | -Br | 2 | Deactivating | ortho, para |

| A | -COPh | 1 | Deactivating | meta |

| B | - | - | - | - |

Considering these factors, electrophilic substitution on 2-bromo-4-methoxybenzophenone is predicted to occur primarily on Ring A at the C5 position, which is ortho to the strongly activating methoxy group and meta to the deactivating benzoyl group.

Mechanistic Investigations of Key Transformation Pathways

Suzuki-Miyaura Coupling:

The bromine atom on 2-bromo-4-methoxybenzophenone provides a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. libretexts.org This reaction is a powerful method for forming carbon-carbon bonds. The general mechanism involves a catalytic cycle with a palladium(0) complex. libretexts.org

The catalytic cycle for the Suzuki-Miyaura coupling of 2-bromo-4-methoxybenzophenone with an organoboron reagent (R-B(OR)2) can be described as follows:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the C-Br bond of 2-bromo-4-methoxybenzophenone to form a Pd(II) intermediate. libretexts.org

Transmetalation: In the presence of a base, the organic group (R) from the organoboron reagent is transferred to the palladium center, displacing the bromide ion. nih.gov

Reductive Elimination: The coupled product, 2-R-4-methoxybenzophenone, is eliminated from the palladium complex, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle. libretexts.org

Nucleophilic Aromatic Substitution (SNAr):

While less common for aryl halides without strong electron-withdrawing groups, nucleophilic aromatic substitution (SNAr) could potentially occur at the bromine-bearing carbon of 2-bromo-4-methoxybenzophenone under specific conditions with a strong nucleophile. The presence of the carbonyl group, which is electron-withdrawing, can help to stabilize the intermediate Meisenheimer complex. chemistrysteps.commasterorganicchemistry.comlibretexts.org

The mechanism for a hypothetical SNAr reaction with a nucleophile (Nu-) would proceed via an addition-elimination pathway: chemistrysteps.comlibretexts.org

Nucleophilic Attack: The nucleophile attacks the carbon atom attached to the bromine, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and potentially to the carbonyl oxygen. youtube.com

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the bromide ion, yielding the substituted product.

The viability of this reaction would strongly depend on the reaction conditions and the nature of the nucleophile. The methoxy group, being an electron-donating group, generally disfavors SNAr reactions, making this pathway less likely than electrophilic substitutions or palladium-catalyzed couplings. youtube.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 2-Bromo-4-methoxybenzophenone, ¹H and ¹³C NMR, along with two-dimensional methods, provide definitive structural proof.

The ¹H NMR spectrum of 2-Bromo-4-methoxybenzophenone is predicted to show distinct signals for the aromatic protons and the methoxy (B1213986) group protons. The chemical shifts are influenced by the electronic effects of the bromo, methoxy, and carbonyl groups. The protons on the unsubstituted phenyl ring are expected to appear in the typical aromatic region, while the protons on the substituted ring will show specific splitting patterns and shifts due to their environment. The methoxy group protons will appear as a sharp singlet, typically downfield due to the deshielding effect of the adjacent oxygen atom.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Bromo-4-methoxybenzophenone

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| H-3 | ~6.9-7.1 | Doublet (d) | Ortho to the methoxy group and meta to the bromo group. |

| H-5 | ~7.2-7.4 | Doublet of doublets (dd) | Meta to both the methoxy and bromo groups. |

| H-6 | ~7.6-7.8 | Doublet (d) | Ortho to the bromo group and influenced by the carbonyl group. |

| Unsubstituted Phenyl H | ~7.4-7.8 | Multiplet (m) | Protons on the second phenyl ring, showing complex splitting. |

Note: Predicted values are based on established substituent effects and data from analogous compounds.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon is highly deshielded and appears at a characteristic downfield shift. The carbons in the aromatic rings are resolved based on their substitution and proximity to the functional groups. The electron-donating methoxy group causes an upfield shift for the ortho and para carbons, while the electronegative bromine atom and the carbonyl group cause downfield shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Bromo-4-methoxybenzophenone

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Carbonyl (C=O) | ~194-196 | The ketone carbonyl carbon is significantly deshielded. amazonaws.comrsc.org |

| C-1 (C-C=O) | ~138-140 | Quaternary carbon attached to the carbonyl group. |

| C-2 (C-Br) | ~118-120 | Carbon bearing the bromo substituent. |

| C-3 | ~115-117 | Influenced by ortho-methoxy and meta-bromo groups. |

| C-4 (C-OCH₃) | ~163-165 | Carbon attached to the electron-donating methoxy group. rsc.org |

| C-5 | ~114-116 | Aromatic CH carbon. |

| C-6 | ~132-134 | Aromatic CH carbon ortho to the bromo group. |

| Unsubstituted Phenyl C | ~128-133 | Carbons of the second phenyl ring. rsc.org |

Note: Predicted values are based on established substituent effects and data from analogous compounds.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For 2-Bromo-4-methoxybenzophenone, it would show correlations between adjacent protons on both aromatic rings, helping to trace the connectivity within each ring system. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It would be used to unambiguously assign the signals for each CH group in the molecule by linking the data from the ¹H and ¹³C spectra. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically over 2-3 bonds) between protons and carbons. This is particularly powerful for identifying the connections between different fragments of the molecule. For instance, correlations would be expected from the protons on both rings to the carbonyl carbon, confirming the benzophenone (B1666685) core structure. Correlations from the methoxy protons to the C-4 carbon would confirm the position of the methoxy group. oregonstate.edu

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

The IR and Raman spectra of 2-Bromo-4-methoxybenzophenone are dominated by vibrations characteristic of its functional groups. The most prominent of these is the carbonyl (C=O) stretch, which is typically a strong band in the IR spectrum. researchgate.net The positions of other key vibrations, such as C-O, C-Br, and aromatic C-H and C=C stretching, further confirm the molecular identity. tandfonline.com

Table 3: Characteristic Vibrational Frequencies for 2-Bromo-4-methoxybenzophenone

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carbonyl (C=O) | Stretching | 1650 - 1670 | Strong |

| Aromatic C=C | Stretching | 1580 - 1605 | Medium-Strong |

| Methoxy (C-O) | Asymmetric Stretching | 1250 - 1290 | Strong |

| Methoxy (C-O) | Symmetric Stretching | 1020 - 1040 | Medium |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium-Weak |

| Aromatic C-H | Out-of-plane Bending | 750 - 900 | Strong |

Note: Ranges are based on data for substituted benzophenones. rsc.org

The vibrational modes of a molecule are not perfectly harmonic, and this anharmonicity can be influenced by molecular structure and substituent effects. tennessee.edu In 2-Bromo-4-methoxybenzophenone, the positions of the bromo and methoxy substituents have a measurable impact on the vibrational frequencies, particularly the carbonyl (ν(C=O)) stretch.

The electron-donating nature of the para-methoxy group can lead to increased electron density in the benzoyl system, which may slightly lower the C=O stretching frequency compared to unsubstituted benzophenone. Conversely, the electron-withdrawing inductive effect of the ortho-bromo substituent can influence the geometry and electronic distribution of the molecule. Studies on related bromobenzophenone isomers have shown that the position of the bromine atom affects the anharmonicity of the ν(C=O) vibration. researchgate.net The ortho-position of the bromine atom can lead to steric interactions that twist the phenyl ring out of planarity with the carbonyl group. This disruption of conjugation can lead to a higher C=O stretching frequency compared to a para-substituted isomer. The interplay of the electronic effect of the methoxy group and the steric/inductive effects of the ortho-bromo group results in the observed vibrational frequencies. researchgate.netresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural details of 2-Bromo-4-methoxybenzophenone. It functions by ionizing the molecule and then separating the resulting ions based on their mass-to-charge (m/z) ratio.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is pivotal for the unambiguous identification of 2-Bromo-4-methoxybenzophenone. Unlike standard mass spectrometry, HRMS provides the exact mass of the parent ion and its fragments with high precision (typically to four or more decimal places). This accuracy allows for the determination of the elemental composition of the molecule. For 2-Bromo-4-methoxybenzophenone (C₁₄H₁₁BrO₂), HRMS can confirm the molecular formula by matching the experimentally measured mass to the theoretically calculated mass.

The fragmentation pattern observed in the mass spectrum offers further structural confirmation. Key fragmentation pathways for this compound would involve the cleavage of the bromine atom, the methoxy group, and the carbonyl bridge. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, resulting in a distinctive M and M+2 peak pattern for bromine-containing fragments.

Table 1: Predicted HRMS Fragmentation Data for 2-Bromo-4-methoxybenzophenone (Note: This table is based on theoretical fragmentation patterns for benzophenone derivatives)

| Fragment Ion | Proposed Structure | Theoretical m/z |

| [M]⁺ | [C₁₄H₁₁BrO₂]⁺ | 290.00 |

| [M-Br]⁺ | [C₁₄H₁₁O₂]⁺ | 211.07 |

| [M-OCH₃]⁺ | [C₁₃H₈BrO]⁺ | 258.98 |

| [C₇H₄BrO]⁺ | [Bromobenzoyl cation] | 182.95 |

| [C₇H₇O]⁺ | [Methoxybenzoyl cation] | 135.05 |

| [C₆H₅]⁺ | [Phenyl cation] | 77.04 |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is particularly useful for identifying and quantifying volatile and thermally stable compounds like 2-Bromo-4-methoxybenzophenone in complex mixtures. researchgate.netnih.gov In a typical GC-MS analysis, the sample is injected into the GC system, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column. researchgate.net As the separated components elute from the column, they enter the mass spectrometer, which generates a mass spectrum for each component. nih.gov

This method is widely used in reaction monitoring to confirm the synthesis of substituted benzophenones and to assess the purity of the final product. oregonstate.edu The retention time from the GC provides one level of identification, while the mass spectrum provides definitive structural information and confirmation. researchgate.net Studies on related benzophenone derivatives have utilized GC-MS to analyze metabolites and degradation products, highlighting its utility in tracking the fate of the compound in various systems. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While specific crystal structure data for 2-Bromo-4-methoxybenzophenone is not widely published, analysis of closely related brominated benzophenones provides significant insight into its likely solid-state characteristics.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by various intermolecular forces. For benzophenone derivatives, these interactions often include weak C-H···O hydrogen bonds and π-π stacking interactions. researchgate.netmdpi.com In the case of 2-Bromo-4-methoxybenzophenone, the oxygen atom of the carbonyl group and the methoxy group can act as hydrogen bond acceptors, forming C-H···O interactions with hydrogen atoms from the phenyl rings of neighboring molecules. core.ac.uk

Table 2: Crystallographic Data for an Analogous Compound (2,4'-dibromo-5-methoxybenzophenone) (Data illustrates typical parameters for a related crystal structure)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.382 |

| b (Å) | 20.125 |

| c (Å) | 19.89 |

| β (°) | 90.547 |

| Volume (ų) | 5356 |

Conformational Analysis in the Crystalline State

The conformation of benzophenone derivatives in the crystalline state is primarily defined by the dihedral angles (or twist angles) between the two phenyl rings. researchgate.net These angles are a result of the interplay between intramolecular steric hindrance and the intermolecular forces of crystal packing. researchgate.net For substituted benzophenones, the twist of the aryl rings is a significant structural feature. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals. spectroscopyeurope.com While 2-Bromo-4-methoxybenzophenone is a diamagnetic molecule in its ground state (no unpaired electrons), it can generate radical species upon exposure to ultraviolet (UV) light, a characteristic feature of the benzophenone class of compounds.

The absorption of UV light can promote the benzophenone core to an excited triplet state. This excited molecule can then abstract a hydrogen atom from a suitable donor, resulting in the formation of a ketyl radical. EPR spectroscopy is the ideal tool to study these transient radical intermediates. spectroscopyeurope.com By analyzing the EPR spectrum, one can identify the specific radical species formed, determine its structure through hyperfine splitting patterns, and study the kinetics of its formation and decay. spectroscopyeurope.comnih.gov Although direct EPR studies on 2-Bromo-4-methoxybenzophenone are not prevalent in the literature, the known photochemistry of related compounds like 4-methoxybenzophenone (B1664615) confirms its potential to form radical species that could be characterized by this powerful technique. acs.org

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies of Molecular Structure and Conformation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. It is widely used to investigate the geometric and conformational properties of substituted benzophenones.

Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the global minimum. This stable conformation is essential for understanding the molecule's reactivity and physical properties. For benzophenone (B1666685) and its derivatives, DFT calculations are employed to determine key geometric parameters.

The process involves starting with an initial guess of the molecular structure and iteratively adjusting the atomic coordinates to minimize the total energy. This is often performed using various basis sets, such as the B3LYP/6-311G(d,p), to ensure accuracy. The absence of imaginary frequencies in the final vibrational analysis confirms that the optimized structure is a true energy minimum. While specific optimization data for 2-Bromo-4-methoxybenzophenone is not detailed in the provided search results, studies on related substituted benzophenones follow this standard procedure to achieve a stable geometric configuration.

Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Benzophenone Analog Note: This data is representative of a typical DFT analysis on a benzophenone derivative and is not specific to 2-Bromo-4-methoxybenzophenone.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C=O | 1.25 | - | - |

| C-Br | 1.91 | - | - |

| C-O(methoxy) | 1.36 | - | - |

| C-C-C (ring) | - | ~120 | - |

DFT calculations allow for a detailed exploration of the potential energy surface by systematically rotating the phenyl rings. This analysis helps identify the most stable conformer. For many benzophenone derivatives, the phenyl rings are twisted out of the plane of the carbonyl group to relieve steric strain, resulting in a non-planar "propeller" conformation. The specific values of these torsion angles in the lowest energy state are key outputs of the conformational analysis.

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity, spectroscopic properties, and intermolecular interactions. DFT provides essential tools for analyzing the distribution of electrons within 2-Bromo-4-methoxybenzophenone.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule is more reactive and can be easily excited, whereas a large gap indicates higher stability and lower chemical reactivity. nih.gov For substituted benzophenones, the presence of electron-donating (like methoxy) and electron-withdrawing (like bromo and carbonyl) groups significantly influences the energies of these orbitals. DFT calculations show that halogen substitution can play a vital role in stabilizing the LUMO level, often leading to a reduced HOMO-LUMO energy gap and enhanced chemical reactivity. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies for a Benzophenone Analog Note: This data is illustrative and not specific to 2-Bromo-4-methoxybenzophenone.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

The Molecular Electrostatic Potential (MEP) map is a valuable visualization tool that illustrates the charge distribution on the surface of a molecule. scialert.net It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In an MEP map, regions of negative potential, typically colored red, indicate an excess of electrons and are prone to electrophilic attack. Conversely, regions of positive potential, colored blue, are electron-deficient and susceptible to nucleophilic attack.

For 2-Bromo-4-methoxybenzophenone, the MEP map would be expected to show a negative potential around the oxygen atom of the carbonyl group due to its high electronegativity. The hydrogen atoms and the region around the bromine atom might exhibit positive potential. This information provides a guide to the molecule's reactive sites and intermolecular interaction patterns.

Prediction and Simulation of Spectroscopic Properties

DFT calculations are highly effective in predicting and helping to interpret various spectroscopic data, including vibrational (FT-IR, FT-Raman) and electronic (UV-Vis) spectra. By calculating properties like vibrational frequencies and electronic transition energies, computational methods can corroborate and expand upon experimental findings.

Theoretical calculations of vibrational spectra for related benzophenone molecules have shown good agreement with experimental FT-IR and FT-Raman spectra, aiding in the assignment of complex vibrational modes. Similarly, Time-Dependent DFT (TD-DFT) can be used to simulate UV-Vis spectra by calculating the energies and oscillator strengths of electronic transitions, often involving the promotion of an electron from the HOMO to the LUMO. These simulations are invaluable for understanding the electronic transitions responsible for the observed absorption bands.

Computational and Theoretical Investigations of 2-Bromo-4-methoxybenzophenone Remain Largely Unexplored

General computational methodologies for predicting vibrational spectra, NMR chemical shifts, UV-Vis absorption spectra, and elucidating reaction mechanisms are well-established. For instance, Vibrational Energy Distribution Analysis (VEDA) is a common method for assigning vibrational modes calculated via DFT. Similarly, TD-DFT is a standard approach for simulating electronic transitions observed in UV-Vis spectroscopy. However, the application of these powerful computational tools to 2-Bromo-4-methoxybenzophenone has not been documented in the accessible scientific literature.

Consequently, it is not possible to provide detailed research findings, data tables, or in-depth analysis for the following specific areas of computational chemistry for 2-Bromo-4-methoxybenzophenone as requested:

Vibrational Spectra Simulation and Potential Energy Distribution (PED) Analysis: No published studies were found that detail the simulated vibrational frequencies and their corresponding PED assignments for this molecule.

NMR Chemical Shift Prediction and Correlation with Experimental Data: While general NMR prediction software and methodologies exist, specific computational studies correlating predicted ¹H and ¹³C NMR chemical shifts with experimental data for 2-Bromo-4-methoxybenzophenone are absent from the literature.

UV-Vis Absorption Spectra Prediction (TD-DFT): There are no available TD-DFT studies that report the predicted electronic absorption maxima (λmax), oscillator strengths, and corresponding electronic transitions for this compound.

Reaction Mechanism Elucidation through Computational Transition State Search: The literature search did not yield any computational studies focused on the elucidation of reaction mechanisms involving 2-Bromo-4-methoxybenzophenone, including transition state searches and energy profiling.

Further research employing these computational techniques is necessary to characterize the molecular properties and reactivity of 2-Bromo-4-methoxybenzophenone. Such studies would provide valuable insights into its electronic structure, spectroscopic properties, and potential chemical transformations.

Photophysical and Photochemical Investigations

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Electronic Transitions

The electronic absorption spectrum of 2-Bromo-4-methoxybenzophenone, like other benzophenone (B1666685) derivatives, is characterized by distinct absorption bands in the ultraviolet region. These bands correspond to the promotion of electrons from lower energy molecular orbitals to higher energy molecular orbitals. The specific nature of these transitions is influenced by the molecular structure, including the carbonyl group and the substituted phenyl rings.

The UV-Vis spectrum of benzophenones typically displays two main types of electronic transitions: n→π* and π→π. The n→π transition involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to an anti-bonding π* orbital. This transition is characteristically weak and appears at longer wavelengths. In contrast, the π→π* transition involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital and is much more intense, appearing at shorter wavelengths.

For substituted benzophenones, the positions of these bands can be influenced by the electronic effects of the substituents. The methoxy (B1213986) group (-OCH₃) is an electron-donating group, which can cause a bathochromic (red) shift in the π→π* transition. The bromo group (-Br) can also influence the spectral properties. In a non-polar solvent like n-hexane, benzophenone itself exhibits a π→π* transition around 247.6 nm and an n→π* transition around 205.3 nm. scialert.net For 2-Bromo-4-methoxybenzophenone, one would expect to observe these characteristic transitions, with their precise wavelengths being modulated by the substituents.

Table 1: Typical Electronic Transitions for Substituted Benzophenones

| Transition Type | Description | Expected Wavelength Range (nm) | Molar Absorptivity (ε) |

|---|---|---|---|

| **π→π*** | Excitation of a π electron to a π* anti-bonding orbital. | 240 - 280 | High (>10,000) |

| **n→π*** | Excitation of a non-bonding electron to a π* anti-bonding orbital. | 300 - 350 | Low (100 - 1,000) |

The polarity of the solvent can significantly affect the electronic absorption spectrum of 2-Bromo-4-methoxybenzophenone, a phenomenon known as solvatochromism. The n→π* and π→π* transitions are affected differently by changes in solvent polarity.

The n→π* transition typically undergoes a hypsochromic (blue) shift to shorter wavelengths as the solvent polarity increases. This is because polar solvents, particularly those capable of hydrogen bonding, can stabilize the non-bonding electrons on the carbonyl oxygen in the ground state more than in the excited state. scialert.netresearchgate.net This increased stabilization of the ground state leads to a larger energy gap for the transition.

Conversely, the π→π* transition generally shows a bathochromic (red) shift to longer wavelengths with increasing solvent polarity. This is due to the fact that the excited state of this transition is typically more polar than the ground state, and is therefore more stabilized by polar solvents. scialert.netnih.gov

Table 2: Expected Solvatochromic Shifts for 2-Bromo-4-methoxybenzophenone in Different Solvents

| Solvent | Polarity | Expected n→π* Transition | Expected π→π* Transition |

|---|---|---|---|

| Hexane (B92381) | Non-polar | Red-shifted (longer λ) | Blue-shifted (shorter λ) |

| Ethanol | Polar, Protic | Blue-shifted (shorter λ) | Red-shifted (longer λ) |

| Acetonitrile (B52724) | Polar, Aprotic | Intermediate shift | Intermediate shift |

| Water | Highly Polar, Protic | Strongly blue-shifted | Strongly red-shifted |

Luminescence Studies: Fluorescence and Phosphorescence Spectroscopy

Upon absorption of UV radiation, excited 2-Bromo-4-methoxybenzophenone molecules can dissipate the excess energy through radiative pathways, namely fluorescence and phosphorescence. Benzophenone and its derivatives are well-known for their efficient intersystem crossing from the singlet excited state (S₁) to the triplet excited state (T₁). edinst.combgsu.edu

Fluorescence is the emission of light from the decay of the S₁ state to the ground state (S₀) and is typically short-lived. However, for benzophenones, the quantum yield of fluorescence is often very low because the rate of intersystem crossing to the triplet state is much faster than the rate of fluorescence. bgsu.edu

Phosphorescence is the emission of light from the decay of the T₁ state to the S₀ ground state. Since this is a spin-forbidden transition, it has a much longer lifetime than fluorescence, ranging from milliseconds to seconds. rsc.orglibretexts.org The presence of a heavy atom like bromine in 2-Bromo-4-methoxybenzophenone is expected to enhance the rate of intersystem crossing and potentially increase the phosphorescence quantum yield.

The efficiency of a luminescence process is described by its quantum yield, which is the ratio of photons emitted to photons absorbed. libretexts.org For benzophenones, the fluorescence quantum yield is typically very low, while the phosphorescence quantum yield can be significant, especially at low temperatures where non-radiative decay pathways are minimized.

The excited state lifetime is the average time the molecule spends in the excited state before returning to the ground state. The lifetime of the triplet state of benzophenone can be on the order of milliseconds at low temperatures. edinst.comrsc.org The specific lifetimes and quantum yields for 2-Bromo-4-methoxybenzophenone would depend on factors such as solvent, temperature, and concentration.

Table 3: General Luminescence Properties of Substituted Benzophenones

| Property | Fluorescence | Phosphorescence |

|---|---|---|

| Excited State | Singlet (S₁) | Triplet (T₁) |

| Typical Lifetime | Nanoseconds | Milliseconds to seconds |

| Quantum Yield | Very low | Can be high, especially at low temp. |

| Spin Multiplicity Change | No (Allowed) | Yes (Forbidden) |

The luminescence of 2-Bromo-4-methoxybenzophenone is expected to be highly dependent on temperature. In particular, phosphorescence is often strongly quenched at room temperature in fluid solutions due to collisional deactivation and other non-radiative decay processes. edinst.com As the temperature is lowered, these quenching processes are suppressed, leading to a significant increase in phosphorescence intensity and a longer lifetime. edinst.comnih.gov

Studies on benzophenone have shown that as the temperature decreases, the intensity of the transient signal from the triplet state increases markedly, indicating a longer-lived triplet state at lower temperatures. edinst.comedinst.com Therefore, phosphorescence from 2-Bromo-4-methoxybenzophenone would be most readily observed at cryogenic temperatures, such as 77 K (the boiling point of liquid nitrogen).

Photoreduction Mechanisms and Pathways to Benzopinacols

One of the most characteristic photochemical reactions of benzophenone and its derivatives is photoreduction, which leads to the formation of benzopinacols in the presence of a hydrogen-donating solvent, such as isopropanol (B130326). acs.orgijpda.org This reaction is initiated by the absorption of UV light, which promotes the benzophenone to an excited state.

The mechanism proceeds through the following steps:

Excitation and Intersystem Crossing: The 2-Bromo-4-methoxybenzophenone molecule absorbs a photon and is excited to the S₁ state, followed by rapid and efficient intersystem crossing to the T₁ triplet state. acs.org

Hydrogen Abstraction: The triplet state, which has diradical character, abstracts a hydrogen atom from the solvent (e.g., isopropanol) to form two radical intermediates: a ketyl radical and an isopropanol-derived radical. acs.orggordon.edu

Dimerization: Two ketyl radicals then combine (dimerize) to form the final product, the corresponding substituted benzopinacol (B1666686) (1,2-bis(2-bromo-4-methoxyphenyl)-1,2-diphenylethane-1,2-diol). ijpda.org

This photoreduction is a well-established synthetic method for preparing benzopinacols. ijpda.orggordon.eduhilarispublisher.com The efficiency of this reaction for 2-Bromo-4-methoxybenzophenone would be influenced by the nature of the substituents on the phenyl rings. Studies on similar compounds, such as 4-bromo-4'-methylbenzophenone, have demonstrated that this photoreduction to a substituted benzpinacol occurs efficiently. oregonstate.edu

Intermolecular Hydrogen Abstraction Processes

Upon absorption of ultraviolet radiation, 2-Bromo-4-methoxybenzophenone is promoted to an excited singlet state (S1), which can then undergo intersystem crossing to a more stable triplet state (T1). The triplet state of benzophenone and its derivatives is known to have n-π* character, where an electron from a non-bonding orbital on the carbonyl oxygen is promoted to an anti-bonding π* orbital. This electronic configuration imparts a radical-like character to the carbonyl oxygen, making it highly reactive towards hydrogen atom abstraction from suitable donor molecules.

The generally accepted mechanism for intermolecular hydrogen abstraction by triplet-excited benzophenones involves the following steps:

Photoexcitation and Intersystem Crossing: Ground State (S₀) + hν → Excited Singlet State (S₁) → Excited Triplet State (T₁)

Hydrogen Abstraction: T₁ + R-H → Ketyl Radical + R•

Here, R-H represents a hydrogen donor molecule, such as an alcohol or a polymer with abstractable hydrogen atoms. The rate of this process is influenced by the bond dissociation energy of the R-H bond and the electronic properties of the benzophenone derivative. The presence of a methoxy group, an electron-donating group, can influence the energy of the n-π* and π-π* triplet states. Polar solvents can also affect the character of the lowest excited triplet state, with more polar solvents tending to stabilize the π-π* state, which is generally less reactive in hydrogen abstraction reactions than the n-π* state youtube.com.

Quantitative Analysis of Photoreduction Efficiency

The efficiency of photoreduction, which is initiated by intermolecular hydrogen abstraction, can be quantified by the quantum yield (Φ). The quantum yield of photoreduction is the ratio of the number of benzophenone molecules reduced to the number of photons absorbed. For benzophenone itself, the quantum yield of photoreduction in the presence of a good hydrogen donor like isopropanol can be close to 2. This indicates a chain reaction mechanism where the initially formed ketyl radical can abstract a hydrogen from the alcohol, regenerating the ground state benzophenone and forming a new radical from the alcohol which can then reduce another ground state benzophenone molecule.

Table 1: Expected Influence of Substituents on Photoreduction Efficiency

| Substituent | Position | Electronic Effect | Expected Influence on Photoreduction Efficiency |

| Methoxy | 4' | Electron-donating | May alter the n-π/π-π character of the triplet state, potentially modifying reactivity. |

| Bromo | 2 | Electron-withdrawing (inductive), Weakly deactivating (resonance) | Can enhance intersystem crossing (heavy atom effect), but also introduces a pathway for C-Br bond cleavage. |

Photo-induced Cleavage Reactions

Carbon-Bromine Bond Homolysis Mechanisms

A significant photochemical pathway for 2-Bromo-4-methoxybenzophenone, stemming from the presence of the bromine atom, is the homolytic cleavage of the carbon-bromine (C-Br) bond. Upon photoexcitation, the energy absorbed by the molecule can be localized in the C-Br bond, leading to its homolysis and the formation of a 2-aroylaryl radical and a bromine radical.

Studies on 2-bromobenzophenones have shown that this C-Br bond cleavage can occur from both the excited singlet and triplet states. The substituents on the benzophenone skeleton have a significant impact on the reactivity of the resulting 2-aroylaryl radicals nih.gov. The presence of electron-donating groups, such as a methoxy group, on the non-radical bearing ring can stabilize the hydrofluorenyl π-radical intermediate that may be formed in subsequent reactions, thereby promoting cyclization reactions nih.gov.

Photolysis Kinetics and Transient Absorption Spectroscopy

The kinetics of the photolysis of 2-Bromo-4-methoxybenzophenone and the detection of transient intermediates can be investigated using techniques like nanosecond transient absorption spectroscopy. This method allows for the observation of short-lived species such as the triplet state of the benzophenone derivative and the radicals formed upon C-Br bond cleavage.

While specific transient absorption spectra for 2-Bromo-4-methoxybenzophenone are not available in the cited literature, studies on benzophenone and its derivatives provide a general framework. The triplet-triplet absorption of benzophenone is typically observed in the 520-540 nm range researchgate.netcolab.wsbgsu.edu. The decay kinetics of this triplet state would be influenced by the rates of competing processes, including hydrogen abstraction and C-Br bond homolysis. The rate of C-Br homolysis has been examined for a series of 2-bromoaryl ketones, providing insight into the behavior of these types of compounds researchgate.net. The addition of quenching agents or variations in solvent polarity can be used to further probe the reaction mechanisms and kinetics.

Photo-induced Graft Reactions with Polymeric Materials

Benzophenone and its derivatives are widely used as photoinitiators for grafting polymers onto various surfaces. This process relies on the ability of the excited benzophenone to abstract a hydrogen atom from the polymer backbone, creating a radical on the polymer chain. This polymer radical can then initiate the polymerization of a monomer, leading to the formation of a grafted polymer chain.

The general mechanism for photo-induced grafting using a benzophenone derivative is as follows:

Photoexcitation: The benzophenone derivative absorbs UV light and forms an excited triplet state.

Hydrogen Abstraction: The excited benzophenone derivative abstracts a hydrogen atom from the polymer substrate (e.g., polypropylene, poly(methyl methacrylate)), creating a polymer radical and a ketyl radical.

Grafting: The polymer radical can then react with a monomer to initiate graft polymerization or can be used to attach other molecules.

The efficiency of the grafting process is dependent on the reactivity of the benzophenone derivative and the nature of the polymer substrate. Studies on various benzophenone derivatives have shown that their photochemical reactivity is a key factor. For instance, in the grafting reaction with poly(methyl methacrylate), the photochemical reaction rate was found to correlate with the molecular absorption coefficient of the benzophenone derivative at the excitation wavelength researchgate.net. The order of generating the graft-product for some benzophenone derivatives was found to be benzophenone > 4-methoxybenzophenone (B1664615) > 2-decyloxy-4-methoxybenzophenone researchgate.net. This suggests that while 4-methoxybenzophenone is effective, unsubstituted benzophenone can be more reactive in generating the graft-product researchgate.net. The presence of the bromo substituent in 2-Bromo-4-methoxybenzophenone could potentially influence the grafting efficiency through the competing C-Br cleavage reaction.

Advanced Synthetic Applications and Derivative Chemistry

2-Bromo-4-methoxybenzophenone as a Strategic Building Block in Organic Synthesis

2-Bromo-4-methoxybenzophenone is a key starting material in multi-step synthetic pathways. Its utility stems from the ability to selectively functionalize the molecule at the bromine-substituted position, while the benzophenone (B1666685) core provides a robust framework that can be further modified. This strategic positioning of reactive sites allows for controlled and sequential introduction of various functional groups, leading to the synthesis of target molecules with a high degree of precision.

The presence of the bromine atom is particularly significant as it opens up a gateway to a multitude of cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The methoxy (B1213986) group, on the other hand, influences the electronic properties of the aromatic ring, which can affect the reactivity and selectivity of subsequent chemical transformations.

Synthesis of Novel Functionalized Benzophenone Derivatives

The structural framework of 2-bromo-4-methoxybenzophenone provides a platform for the synthesis of a wide range of novel benzophenone derivatives with tailored properties. These derivatives have potential applications in medicinal chemistry and materials science.

The bromine atom in 2-bromo-4-methoxybenzophenone is amenable to a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of substituents at the bromine position.

Some of the key coupling reactions that can be employed include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used for the formation of biaryl structures.

Negishi Coupling: In this reaction, an organozinc reagent is coupled with the aryl bromide, catalyzed by a palladium or nickel complex. This method is known for its high functional group tolerance. nih.gov

Stille Coupling: This reaction utilizes an organotin reagent to couple with the aryl bromide, catalyzed by palladium. It is a versatile method for the formation of various carbon-carbon bonds. nih.gov

Sonogashira Coupling: This reaction allows for the direct coupling of a terminal alkyne with the aryl bromide, catalyzed by a palladium complex and a copper(I) co-catalyst. This is a highly efficient method for the synthesis of aryl alkynes.

These coupling reactions provide a modular approach to the synthesis of a diverse library of benzophenone derivatives, where the nature of the substituent introduced can be systematically varied to fine-tune the properties of the final molecule.

Table 1: Examples of Coupling Reactions at the Bromine Position

| Coupling Reaction | Reagent | Catalyst | Product Type |

| Suzuki-Miyaura | Ar-B(OH)2 | Pd(PPh3)4 | Biaryl |

| Negishi | Ar-ZnX | Pd(dba)2 | Biaryl |

| Stille | Ar-SnBu3 | Pd(PPh3)4 | Biaryl |

| Sonogashira | R-C≡CH | PdCl2(PPh3)2, CuI | Aryl Alkyne |

| Buchwald-Hartwig | R2NH | Pd(dba)2, BINAP | Aryl Amine |

The benzophenone core of 2-bromo-4-methoxybenzophenone can be extended to create larger conjugated systems, which are of interest for their electronic and optical properties. One important class of conjugated systems that can be synthesized are chalcones and their analogs.

Chalcones are α,β-unsaturated ketones that serve as precursors for flavonoids and have a wide range of biological activities. researchgate.netresearchgate.net The synthesis of chalcone (B49325) analogs from 2-bromo-4-methoxybenzophenone can be achieved through condensation reactions, such as the Claisen-Schmidt condensation. researchgate.netresearchgate.net This reaction involves the base-catalyzed condensation of an aromatic ketone with an aromatic aldehyde. ijarsct.co.in

By reacting 2-bromo-4-methoxybenzophenone with various substituted benzaldehydes, a library of chalcone analogs with diverse substitution patterns can be generated. These compounds can then be further modified, for example, through cyclization reactions to form flavonoids or other heterocyclic systems. researchgate.net

Integration into Complex Molecular Architectures (e.g., Fluorenones)

The benzophenone scaffold can be used as a building block for the construction of more complex, polycyclic aromatic systems such as fluorenones. Fluorenones are a class of compounds that have applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic devices. ossila.com They are also found in some natural products.

The synthesis of fluorenones from benzophenone derivatives can be achieved through intramolecular cyclization reactions. ossila.com For example, a palladium-catalyzed dehydrogenative cyclization can be used to form the fluorenone core. ossila.com By starting with appropriately substituted benzophenone derivatives, it is possible to synthesize a variety of fluorenones with different substitution patterns, allowing for the tuning of their electronic and photophysical properties.

Development of Photoinitiator Systems for Polymerization Processes

Benzophenone and its derivatives are well-known photoinitiators, particularly for Type II photopolymerization reactions. polymerinnovationblog.com A photoinitiator is a compound that, upon absorption of light, generates reactive species (free radicals or cations) that initiate a polymerization reaction. sigmaaldrich.com

In Type II photoinitiator systems, the excited state of the photoinitiator interacts with a co-initiator, typically a hydrogen donor like an alcohol or an amine, to generate the initiating free radicals. polymerinnovationblog.com The efficiency of a photoinitiator system depends on several factors, including its absorption characteristics, the quantum yield of radical generation, and its compatibility with the monomer system.

2-Bromo-4-methoxybenzophenone and its derivatives can be explored as potential photoinitiators. The presence of the methoxy group can influence the absorption properties of the molecule, potentially shifting the absorption maximum to longer wavelengths, which can be advantageous for certain applications. The bromine atom could also play a role in the photochemical processes, although its effect would need to be investigated.

By systematically modifying the structure of the benzophenone, for example, by introducing different substituents through the coupling reactions described earlier, it is possible to develop new photoinitiator systems with improved performance characteristics, such as higher initiation efficiency and better solubility in different monomer formulations.

Structure Reactivity and Structure Property Relationships

Influence of Bromine and Methoxy (B1213986) Substituents on Electronic Properties

The electronic properties of 2-Bromo-4-methoxybenzophenone are primarily governed by the competing electronic effects of the bromo and methoxy substituents. The methoxy group (-OCH₃) at the para-position (C4) is a strong electron-donating group due to its +M (mesomeric) or +R (resonance) effect, which significantly outweighs its -I (inductive) effect. This electron-donating nature increases the electron density of the substituted phenyl ring, particularly at the ortho and para positions.

The electron-donating methoxy group enhances the electron density on its phenyl ring, which can, in turn, affect the carbonyl group's polarity and reactivity. The presence of both an electron-donating and an electron-withdrawing group on the same ring creates a complex electronic environment that can influence the molecule's interaction with other reagents and its behavior in chemical reactions.

| Substituent | Position | Inductive Effect (-I) | Mesomeric Effect (+M) | Overall Electronic Effect |

| Methoxy (-OCH₃) | 4 | Weakly deactivating | Strongly activating | Activating |

| Bromine (-Br) | 2 | Deactivating | Weakly deactivating | Deactivating |

This table provides a qualitative summary of the electronic effects of the substituents on the aromatic ring.

Steric Effects of Substituents on Molecular Conformation and Reactivity

The conformation of benzophenone (B1666685) derivatives is characterized by the torsion angles of the two phenyl rings relative to the plane of the carbonyl group. In 2-Bromo-4-methoxybenzophenone, the bromine atom at the ortho position introduces significant steric hindrance. This steric bulk forces the substituted phenyl ring to twist out of the plane of the carbonyl group to a greater extent than the unsubstituted ring. This twisting minimizes steric repulsion between the bromine atom and the carbonyl oxygen, as well as the other phenyl ring.

This conformational arrangement has a direct impact on the molecule's reactivity. The increased steric hindrance around the carbonyl group can impede the approach of nucleophiles, potentially reducing the rate of reactions targeting the carbonyl carbon. Furthermore, the altered conformation affects the electronic communication (conjugation) between the substituted phenyl ring and the carbonyl group. The reduced overlap between the π-systems can modify the reactivity of both the carbonyl group and the aromatic ring. Such steric effects are crucial in various chemical transformations, including polymerization and molecular junction formation, where the size and position of substituents can dictate the outcome of the reaction. nih.govresearchgate.net

Correlation between Molecular Structure and Spectroscopic Signatures

The specific arrangement of atoms and functional groups in 2-Bromo-4-methoxybenzophenone gives rise to characteristic spectroscopic signatures.

¹H NMR Spectroscopy: The proton chemical shifts in the ¹H NMR spectrum are influenced by the electronic environment of each proton. The electron-donating methoxy group will cause an upfield shift (lower ppm) for the protons on its ring, particularly the ortho and para protons, due to increased shielding. Conversely, the electron-withdrawing bromine atom will cause a downfield shift (higher ppm) for the adjacent protons due to deshielding. The steric hindrance from the bromine atom may also lead to through-space interactions that can affect proton chemical shifts.